molecular formula C21H23FN2O2 B3517420 1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

Cat. No.: B3517420
M. Wt: 354.4 g/mol
InChI Key: RSRAPIAZXCFRJL-UHFFFAOYSA-N
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Description

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound that features a piperazine ring substituted with an acetyl, fluoro, and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-1-butanone
  • 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-1-hexanone

Uniqueness

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethan-1-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15-12-20(19(22)14-18(15)16(2)25)23-8-10-24(11-9-23)21(26)13-17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRAPIAZXCFRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 2
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1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 5
1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 6
1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

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